molecular formula C25H25N3O5S B2706457 2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 941899-81-6

2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2706457
CAS No.: 941899-81-6
M. Wt: 479.55
InChI Key: XSCHPRMTDGTENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have explored various methods, including transition-metal-free routes. For instance, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method demonstrates good functional group tolerance, is transition metal and external oxidant-free, and offers ease of operation. The yield of derivatives, including 2-aryl (heteroaryl) quinazolin-4(3H)-one and 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide, can reach up to 98% .

Future Directions

: Dong, Y., Zhang, J., Yang, J., Yan, C., & Wu, Y. (2021). An efficient transition-metal-free route to quinazolin-4(3H)-ones via 2-aminobenzamides and thiols. New Journal of Chemistry, 45(34), 15068–15073. Link

Properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-17-8-13-21(18(2)14-17)28-25(30)27(22-6-4-5-7-23(22)34(28,31)32)16-24(29)26-15-19-9-11-20(33-3)12-10-19/h4-14H,15-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCHPRMTDGTENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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